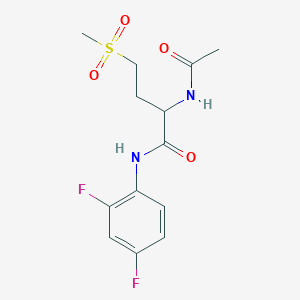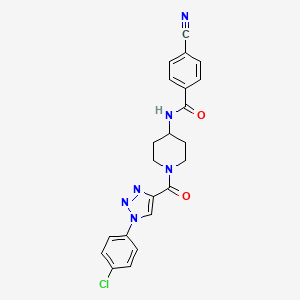
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-cyanobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-cyanobenzamide is a complex organic compound that features a triazole ring, a piperidine ring, and a cyanobenzamide moiety
Mechanism of Action
Target of Action
Similar compounds have been found to target camp-dependent protein kinase catalytic subunit alpha and camp-dependent protein kinase inhibitor alpha .
Mode of Action
Related compounds have been found to inhibit cdk2/cyclin a2, which suggests that this compound may interact with its targets to inhibit their activity .
Biochemical Pathways
Related compounds have been found to inhibit the growth of certain cell lines, suggesting that this compound may affect pathways related to cell growth and proliferation .
Pharmacokinetics
Related compounds have been found to be substrates for p-glycoprotein, which could impact their bioavailability .
Result of Action
Related compounds have been found to inhibit the growth of certain cell lines, suggesting that this compound may have cytotoxic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-cyanobenzamide typically involves multiple steps, starting with the formation of the triazole ring. The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne. The piperidine ring is then introduced through a reductive amination process, where an amine reacts with an aldehyde or ketone in the presence of a reducing agent . The final step involves the coupling of the triazole-piperidine intermediate with 4-cyanobenzoyl chloride to form the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Huisgen cycloaddition and reductive amination steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-cyanobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the triazole or piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives .
Scientific Research Applications
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-cyanobenzamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives, such as 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide and 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid .
Uniqueness
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-cyanobenzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-4-cyanobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN6O2/c23-17-5-7-19(8-6-17)29-14-20(26-27-29)22(31)28-11-9-18(10-12-28)25-21(30)16-3-1-15(13-24)2-4-16/h1-8,14,18H,9-12H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAYMSGHKKNWJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=C(C=C2)C#N)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
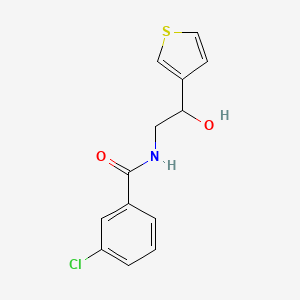
![8-(2,5-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2596283.png)
![2,4,7-Trimethyl-6-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2596284.png)
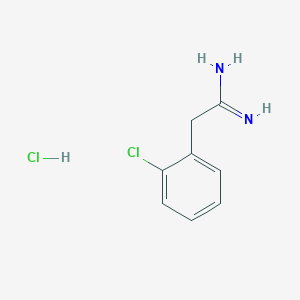
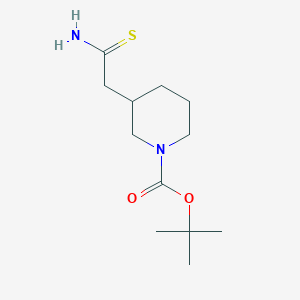
![(2-(Methylthio)pyridin-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2596289.png)
![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2596292.png)
![3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine](/img/structure/B2596293.png)
![Methyl 3-[(cyclopropylcarbonyl)amino]-4-(4-phenylpiperazino)benzenecarboxylate](/img/structure/B2596294.png)
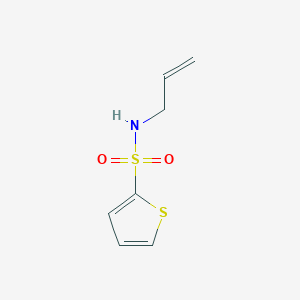
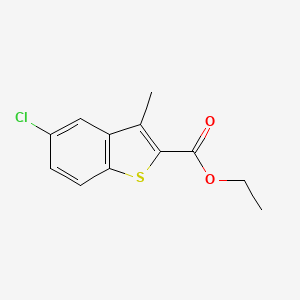

![N-[2-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclohexyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B2596301.png)
